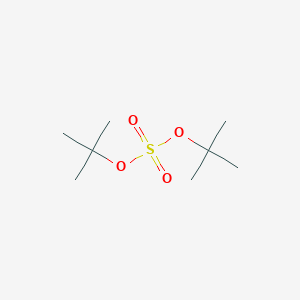
Di-tert-butylsulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butylsulfate, also known as sulfuric acid, bis(1,1-dimethylethyl) ester, is an organic compound with the chemical formula C8H18O4S. It is a colorless to yellow liquid with a pungent odor. This compound is primarily used as a sulfonating agent in organic synthesis and has applications in various chemical reactions and industrial processes .
Métodos De Preparación
Di-tert-butylsulfate can be synthesized through the reaction of sulfuric acid with tert-butanol. The reaction typically involves the following steps:
Reaction with Sulfuric Acid: Tert-butanol is reacted with concentrated sulfuric acid under controlled conditions to form this compound.
Purification: The resulting product is purified through distillation or other separation techniques to obtain pure this compound
Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Di-tert-butylsulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl sulfate and other oxidation products.
Reduction: Reduction reactions can yield tert-butyl alcohol and other reduced forms.
Substitution: this compound can participate in substitution reactions, where the sulfate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Di-tert-butylsulfate has several scientific research applications, including:
Chemistry: It is used as a sulfonating agent in organic synthesis to introduce sulfate groups into organic molecules.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a biochemical reagent.
Medicine: It is explored for its potential therapeutic applications and as a reagent in pharmaceutical synthesis.
Industry: This compound is used in the production of various industrial chemicals and materials .
Mecanismo De Acción
The mechanism of action of di-tert-butylsulfate involves its ability to act as a sulfonating agent. It introduces sulfate groups into organic molecules through electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being sulfonated .
Comparación Con Compuestos Similares
Di-tert-butylsulfate can be compared with other similar compounds, such as:
Di-tert-butyl peroxide: Used as a radical initiator in polymerization reactions.
Di-tert-butyl disulfide: Used as a vulcanizing agent and in the synthesis of disulfide-containing compounds.
Di-tert-butylphenol: Used in the synthesis of antioxidants and other organic compounds .
This compound is unique in its ability to act as a sulfonating agent, making it valuable in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C8H18O4S |
|---|---|
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
ditert-butyl sulfate |
InChI |
InChI=1S/C8H18O4S/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3 |
Clave InChI |
IFHCTWQYHNMBHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OS(=O)(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


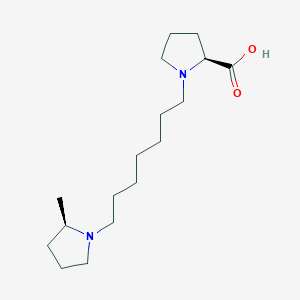
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)

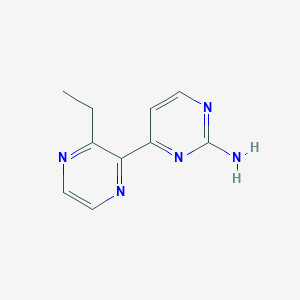
![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
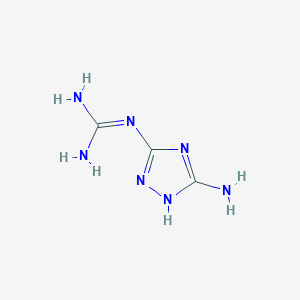
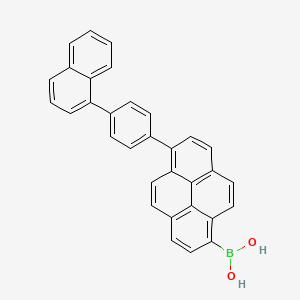


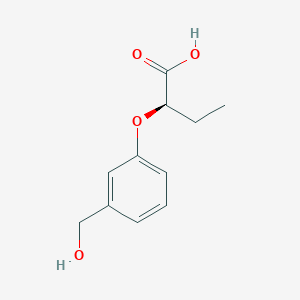

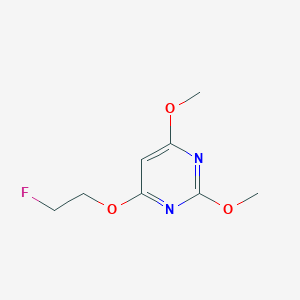
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)
